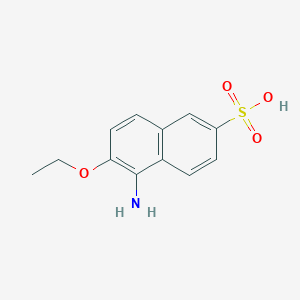
5-Amino-6-ethoxynaphthalene-2-sulphonic acid
Cat. No. B086214
Key on ui cas rn:
118-28-5
M. Wt: 267.3 g/mol
InChI Key: IZNPFDIKQHGNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04341719
Procedure details


98.1 g of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (71.7% pure=50.4 g of 100% pure=0.25 mol), prepared according to Example 4, are introduced into a 1.3 l autoclave. 34.6 g (0.25 mol) of potassium carbonate suspended in 500 ml of ethanol are added thereto. After heating the mixture to 120° C., 115 ml of 2 N potassium hydroxide solution and 54 ml (74 g=0.75 mol) of ethyl chloride are simultaneously pumped in. The reaction mixture is allowed to cool somewhat, the salt residue is filtered off and, after adding 100 g of water, 460 g of ethanol (water-containing) are distilled off from the filtrate. 50 ml of 50% strength sodium hydroxide solution are added dropwise to the mixture at a temperature of 98° C. After 2 hours, the reaction mixture is cooled to room temperature and the product which has precipitated is filtered off and washed with 100 ml of saturated sodium chloride solution. After filtering off and drying, 76.1 g of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid (78.3% pure=60.0 g of 100% pure=90% of theory, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 69.4% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid) are obtained.
Quantity
98.1 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])C(C)=O.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[CH2:28](Cl)[CH3:29]>C(O)C>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:19][CH2:28][CH3:29] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
34.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
115 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are introduced into a 1.3 l autoclave
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool somewhat
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the salt residue is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after adding 100 g of water, 460 g of ethanol (water-containing)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
are distilled off from the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml of 50% strength sodium hydroxide solution are added dropwise to the mixture at a temperature of 98° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product which has precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of saturated sodium chloride solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 113.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
